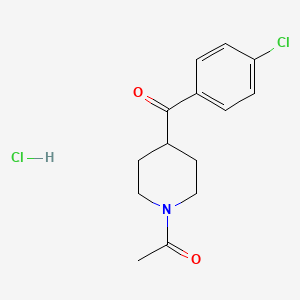

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride serves as a pharmaceutical intermediate. It plays a crucial role in the synthesis of other compounds, making it valuable for drug development .

- Derivatives of this compound, such as 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene, act as allosteric enhancers of the A1-adenosine receptor. These molecules can influence receptor activity and may have implications in drug design and treatment .

- Researchers have explored N-(piperidine-4-yl) benzamide compounds derived from the piperidine nucleus. Structure-activity relationship studies revealed that certain substitutions (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring B enhance cytotoxicity against cancer cells .

- Piperidine-containing compounds are essential building blocks for constructing drugs. The piperidine cycle appears in numerous pharmaceuticals. Fast and cost-effective methods for synthesizing substituted piperidines are actively researched .

- Scientists continue to explore synthetic and natural piperidines for their biological activity. The discovery and evaluation of potential drugs containing the piperidine moiety remain an area of interest .

- Researchers investigate various intra- and intermolecular reactions leading to piperidine derivatives. These include hydrogenation, cyclization, cycloaddition, annulation, and amination. Understanding these processes aids in designing biologically active compounds .

Pharmaceutical Intermediates

Allosteric Modulation of A1-Adenosine Receptor

Cytotoxicity Against Cancer Cells

Synthetic Medicinal Blocks

Biological Evaluation of Potential Drugs

Multicomponent Reactions and Cyclization

Mecanismo De Acción

Target of Action

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride is a compound used in proteomics research . .

Mode of Action

A related compound, 4-acetyl-4-phenylpiperidine hydrochloride, has been reported to generate acetylperoxyl radical via laser flash photolysis in the presence of oxygen . This suggests that N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride might also interact with its targets through a similar mechanism, but this needs further investigation.

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and distribution.

Action Environment

It is recommended to store the compound at -20° c , suggesting that temperature could potentially affect its stability.

Propiedades

IUPAC Name |

1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2.ClH/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11;/h2-5,12H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHNYHJZHSCXHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)